2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate

Descripción

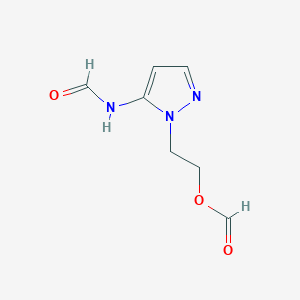

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate (CAS 116856-18-9, C₇H₉N₃O₃) is a pyrazole derivative featuring a formamido group at the 5-position of the pyrazole ring and a formate ester on the ethyl side chain at the 1-position. It is widely recognized as a key intermediate in synthesizing the cephalosporin antibiotic cefoselis, where it functions as the side chain component . Its structural design balances reactivity and stability, enabling efficient conjugation with β-lactam antibiotic cores.

Propiedades

IUPAC Name |

2-(5-formamidopyrazol-1-yl)ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNBFDFIEWMUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCOC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566712 | |

| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116856-18-9 | |

| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate typically involves the reaction of formamido pyrazole with ethyl formate under neutral or weakly basic conditions . The reaction is carried out in the presence of a solvent such as ethyl acetate, and the product is purified through standard techniques like recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles.

Aplicaciones Científicas De Investigación

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The following table summarizes structural differences and similarities between 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate and related compounds:

Key Observations:

- Functional Group Influence :

- The formate ester in the main compound enhances hydrolysis susceptibility compared to the ethyl acetate group in CAS 1045893-49-9, making it more reactive in conjugation reactions .

- The 5-formamido group (common in the main compound and CAS 31055-19-3) provides hydrogen-bonding capacity, critical for biological activity. However, the positional isomerism (4-carboxylate vs. 1-formate) in CAS 31055-19-3 alters solubility and metabolic stability .

- Substituent Effects :

Actividad Biológica

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a compound featuring a pyrazole core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in medicinal chemistry, and the implications of its structural components.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 183.16 g/mol. It has a melting point of 84-86 °C and is characterized by the presence of a pyrazole ring, an ethyl formate group, and a formamido substituent. These structural features contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3O3 |

| Molar Mass | 183.16 g/mol |

| Melting Point | 84-86 °C |

| Density | 1.32 g/cm³ |

| pKa | 14.29 (predicted) |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound has demonstrated significant activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

In vitro assays have been conducted to evaluate its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For instance, related pyrazole derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

The mechanism underlying the antimicrobial activity of this compound involves inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets range from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-target approach may contribute to its effectiveness against multi-drug resistant (MDR) pathogens.

Case Studies

A study conducted by Mohamed et al. evaluated several pyrazole derivatives for their antimicrobial properties, including this compound. The results indicated that these compounds not only exhibited potent antibacterial activity but also showed low cytotoxicity with IC50 values greater than 60 μM in normal cell lines .

Another study focused on the structure-activity relationship (SAR) of various pyrazole derivatives, confirming that modifications on the pyrazole ring significantly influenced their biological activity . The findings suggest that further exploration of structural variations could lead to the development of more effective antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.